3-(Acetylamino)-N,N-bis(2-carboxyethyl)aniline
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Overview
Description
Beta-Alanine, N-[3-(acetylamino)phenyl]-N-(2-carboxyethyl)-: is a synthetic compound with the molecular formula C14H18N2O5 and a molecular weight of 294.30312 g/mol . This compound is characterized by the presence of a beta-alanine backbone substituted with an acetylamino group on the phenyl ring and a carboxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetylamino)-N,N-bis(2-carboxyethyl)aniline typically involves multi-step organic reactions. One common method includes the following steps:
Carboxylation: The addition of a carboxyethyl group to the beta-alanine backbone.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Beta-Alanine, N-[3-(acetylamino)phenyl]-N-(2-carboxyethyl)-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetylamino and carboxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Beta-Alanine, N-[3-(acetylamino)phenyl]-N-(2-carboxyethyl)-: has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Acetylamino)-N,N-bis(2-carboxyethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with cellular receptors to modulate biological responses.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Beta-Alanine, N-[3-(acetylamino)phenyl]-N-(2-carboxyethyl)-: can be compared with other similar compounds, such as:
Beta-Alanine: A naturally occurring beta amino acid with a simpler structure.
N-Acetyl-beta-Alanine: A derivative of beta-alanine with an acetyl group.
N-Carboxyethyl-beta-Alanine: A derivative with a carboxyethyl group.
The uniqueness of 3-(Acetylamino)-N,N-bis(2-carboxyethyl)aniline lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
71519-99-8 |
---|---|
Molecular Formula |
C14H18N2O5 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
3-[3-acetamido-N-(2-carboxyethyl)anilino]propanoic acid |
InChI |
InChI=1S/C14H18N2O5/c1-10(17)15-11-3-2-4-12(9-11)16(7-5-13(18)19)8-6-14(20)21/h2-4,9H,5-8H2,1H3,(H,15,17)(H,18,19)(H,20,21) |
InChI Key |
AABCQOXPDASHKV-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC=C1)N(CCC(=O)O)CCC(=O)O |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N(CCC(=O)O)CCC(=O)O |
71519-99-8 | |
Origin of Product |
United States |
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